molecular formula C11H13NO6 B12677666 Butyl 3,4-dihydroxy-5-nitrobenzoate CAS No. 125629-02-9

Butyl 3,4-dihydroxy-5-nitrobenzoate

Cat. No.: B12677666
CAS No.: 125629-02-9
M. Wt: 255.22 g/mol
InChI Key: CQCMPUPIHNURLC-UHFFFAOYSA-N
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Description

Butyl 3,4-dihydroxy-5-nitrobenzoate is a benzoate ester derivative featuring a nitro (-NO₂) group and two hydroxyl (-OH) substituents on the aromatic ring.

Properties

CAS No.

125629-02-9

Molecular Formula

C11H13NO6

Molecular Weight

255.22 g/mol

IUPAC Name

butyl 3,4-dihydroxy-5-nitrobenzoate

InChI

InChI=1S/C11H13NO6/c1-2-3-4-18-11(15)7-5-8(12(16)17)10(14)9(13)6-7/h5-6,13-14H,2-4H2,1H3

InChI Key

CQCMPUPIHNURLC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=C(C(=C1)O)O)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 3,4-dihydroxy-5-nitrobenzoate typically involves the esterification of 3,4-dihydroxy-5-nitrobenzoic acid with butanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

3,4-dihydroxy-5-nitrobenzoic acid+butanolsulfuric acidButyl 3,4-dihydroxy-5-nitrobenzoate+water\text{3,4-dihydroxy-5-nitrobenzoic acid} + \text{butanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} 3,4-dihydroxy-5-nitrobenzoic acid+butanolsulfuric acid​Butyl 3,4-dihydroxy-5-nitrobenzoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification reaction under milder conditions and with reduced by-product formation.

Chemical Reactions Analysis

Types of Reactions

Butyl 3,4-dihydroxy-5-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride in hydrochloric acid.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to convert hydroxyl groups to halides.

Major Products

    Oxidation: Formation of 3,4-dihydroxy-5-nitroquinone.

    Reduction: Formation of Butyl 3,4-dihydroxy-5-aminobenzoate.

    Substitution: Formation of butyl 3,4-dihydroxy-5-halobenzoate derivatives.

Scientific Research Applications

Butyl 3,4-dihydroxy-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.

    Medicine: Investigated for its potential use in drug development, particularly in designing compounds with anti-inflammatory or antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 3,4-dihydroxy-5-nitrobenzoate depends on its specific application. For instance, its antioxidant activity is attributed to the ability of the hydroxyl groups to donate electrons and neutralize free radicals. In medicinal applications, the nitro group can undergo bioreduction to form reactive intermediates that interact with biological targets, such as enzymes or DNA.

Comparison with Similar Compounds

Physicochemical Properties

Property Butyl Acrylate 5-Nitrovanillin (CAS 6635-20-7) Benzenamine, 2-methyl-5-nitro- (CAS 99-55-8) Butyl 3,4-Dihydroxy-5-Nitrobenzoate (Inferred)
Molecular Weight 128.17 g/mol 197.14 g/mol 152.15 g/mol ~243.2 g/mol (estimated)
Boiling Point 148°C Not reported Not reported Likely >200°C (polar substituents)
Water Solubility 1.6 g/L at 20°C Low (nitro groups reduce solubility) Low Moderate (due to hydroxyl groups)
Flammability Flash point 37°C Not reported Not reported Likely non-flammable (polar structure)

Key Observations :

  • Butyl Acrylate’s low boiling point and flammability (H226 ) contrast with nitroaromatics, which often exhibit higher thermal stability due to aromaticity and nitro groups.
  • The hydroxyl groups in this compound may enhance water solubility compared to Butyl Acrylate or simpler nitrobenzenes.

Toxicity and Ecotoxicity

Parameter Butyl Acrylate 5-Nitrovanillin (Inferred) This compound (Inferred)
Acute Oral Toxicity LD50 (Rat) >2,000 mg/kg Likely lower (nitro groups increase toxicity) Moderate (nitro and hydroxyl groups may enhance toxicity)
Skin Irritation Irritating (H315 ) Not reported Potential irritant (hydroxyl/nitro reactivity)
Ecotoxicity (Fish) LC50 >1–10 mg/L Not reported Likely higher toxicity (nitro groups persist)

Key Observations :

  • Butyl Acrylate’s low acute toxicity (oral and dermal) contrasts with nitroaromatics, which often exhibit higher toxicity due to metabolic activation of nitro groups .
  • The nitro group in this compound may pose environmental risks similar to other nitro compounds, which are often recalcitrant and bioaccumulative.

Key Observations :

  • Butyl Acrylate’s flammability mandates strict storage protocols, whereas nitrobenzoates may require precautions against decomposition or photodegradation.
  • The compound’s nitro group may necessitate stricter disposal measures compared to non-nitro esters.

Biological Activity

Butyl 3,4-dihydroxy-5-nitrobenzoate is a derivative of the natural compound protocatechuic aldehyde, which has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a nitro group at the 5-position and hydroxyl groups at the 3 and 4 positions on the benzene ring. This structural configuration is critical for its biological activity, particularly in inhibiting xanthine oxidase (XO), an enzyme involved in uric acid production.

Inhibition of Xanthine Oxidase

Research indicates that this compound exhibits significant inhibitory effects on xanthine oxidase activity. In vitro studies have shown that it has an IC50 value comparable to that of allopurinol, a standard treatment for gout and hyperuricemia. The compound acts through a mixed-type inhibition mechanism, which involves interaction with the molybdenum center of XO .

Antioxidant Properties

The compound has been reported to scavenge free radicals effectively. It demonstrated the ability to reduce reactive oxygen species (ROS) levels in various assays, indicating its potential as an antioxidant agent. This property may contribute to its protective effects against oxidative stress-related diseases .

Hyperuricemia Model

In a mouse model induced with allantoxanamide to simulate hyperuricemia, administration of this compound resulted in a significant reduction in serum uric acid levels. Mice treated with high doses (500 mg/kg) showed no adverse effects, contrasting sharply with the mortality observed in allopurinol-treated groups .

Cytotoxicity Assays

In cell viability assays using various cancer cell lines, this compound exhibited cytotoxic effects. The compound's ability to induce cell death was assessed through MTT assays and flow cytometry, revealing its potential as an anticancer agent .

Research Findings

StudyMethodologyKey Findings
In vitro XO inhibitionIC50 comparable to allopurinol; mixed-type inhibition mechanism.
Antioxidant assaysEffective scavenging of DPPH and ROS; potential protective effects against oxidative stress.
Mouse model of hyperuricemiaSignificant reduction in serum uric acid; no toxicity at high doses.
Cytotoxicity assaysInduced cell death in cancer cell lines; potential anticancer properties.

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